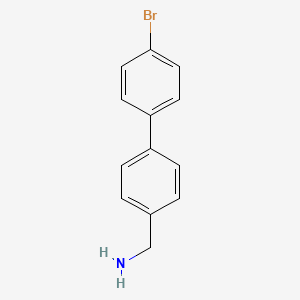

4-(4-Bromo phenyl) benzyl amine

Description

Overview of Benzylamine (B48309) Derivatives in Chemical Research

Benzylamine, a simple aromatic amine, consists of a benzyl (B1604629) group attached to an amine functional group. wikipedia.org Its derivatives, substituted benzylamines, are compounds where the benzyl group or the amine group is modified with additional functional groups. These derivatives are of paramount importance in organic chemistry, serving as versatile precursors and building blocks for the synthesis of more complex molecules. wikipedia.orgchemistryviews.org

The utility of benzylamine derivatives stems from the reactivity of the amine group and the stability of the benzyl group. The amine can act as a nucleophile, participate in condensation reactions, and be a directing group in various chemical transformations. nih.gov The benzyl group itself can be functionalized, and importantly, it can be cleaved under specific conditions, a process known as debenzylation, to yield a primary or secondary amine. organic-chemistry.org This "masked ammonia" characteristic makes benzylamines valuable in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.org

Significance of Brominated Aromatic Systems in Synthetic Chemistry

The introduction of a bromine atom onto an aromatic ring, creating a brominated aromatic system, is a fundamental transformation in organic synthesis. acs.org Aryl bromides, such as the bromophenyl group in 4-(4-Bromophenyl)benzylamine, are highly valuable intermediates for several reasons. The carbon-bromine bond is relatively reactive and can participate in a wide array of cross-coupling reactions, most notably those catalyzed by transition metals like palladium, nickel, and copper. nih.gov These reactions allow for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, enabling the construction of complex molecular architectures. nih.gov

Furthermore, aryl bromides are precursors for the generation of organolithium and Grignard reagents, which are powerful nucleophiles used to form new carbon-carbon bonds. nih.gov The presence of a bromine atom can also influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions. youtube.com The development of regioselective bromination methods continues to be an active area of research, highlighting the enduring importance of these compounds in the production of drugs, agrochemicals, and functional materials. nih.gov

Research Landscape of 4-(4-Bromophenyl)benzylamine as a Molecular Scaffold

4-(4-Bromophenyl)benzylamine, with its combination of a benzylamine core and a brominated aromatic ring, represents a molecular scaffold with significant potential in chemical research. While not as extensively studied as some other benzylamine derivatives, it has emerged as a key intermediate in the synthesis of various target molecules.

Research involving 4-(4-Bromophenyl)benzylamine often leverages the reactivity of both the amine and the bromo functionalities. For instance, the amine group can be acylated or alkylated, while the bromo group can undergo cross-coupling reactions to introduce new aryl or heteroaryl groups. This dual reactivity allows for the creation of a diverse library of compounds from a single starting material.

Recent studies have explored the use of 4-(4-Bromophenyl)benzylamine in the synthesis of novel heterocyclic compounds and potential bioactive molecules. For example, it has been used to create derivatives of 4-(4-bromophenyl)-thiazol-2-amine, which have been investigated for their antimicrobial and anticancer activities. nih.gov Additionally, it has been a precursor for the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, also studied for their antimicrobial properties. mdpi.com The compound has also been employed in the synthesis of more complex structures, such as (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. mdpi.com

The synthesis of 4-(4-Bromophenyl)benzylamine itself is an area of interest, with methods like the reductive amination of 4-bromobenzaldehyde (B125591) being employed. chemicalbook.com The development of efficient and scalable synthetic routes to this compound is crucial for its broader application in research and development.

The following table provides a summary of the key properties of 4-(4-Bromophenyl)benzylamine:

| Property | Value | Reference |

| IUPAC Name | (4-Bromophenyl)methanamine | nih.gov |

| CAS Number | 3959-07-7 | nih.gov |

| Molecular Formula | C₇H₈BrN | chemicalbook.comnih.gov |

| Molecular Weight | 186.05 g/mol | chemicalbook.comnih.gov |

| Boiling Point | 110-112 °C/30 mmHg | sigmaaldrich.com |

| Melting Point | 25 °C | sigmaaldrich.com |

| Density | 1.473 g/mL at 25 °C | sigmaaldrich.com |

The ongoing research into 4-(4-Bromophenyl)benzylamine and its derivatives underscores its importance as a versatile building block in the quest for new materials and therapeutic agents. Its unique combination of a reactive amine and a functionalizable aryl bromide makes it a valuable tool for the modern synthetic chemist.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12BrN |

|---|---|

Molecular Weight |

262.14 g/mol |

IUPAC Name |

[4-(4-bromophenyl)phenyl]methanamine |

InChI |

InChI=1S/C13H12BrN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H,9,15H2 |

InChI Key |

YHABDSDHNSJSSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Bromophenyl Benzylamine and Its Analogues

Established Synthetic Pathways to (4-Bromophenyl)methanamine

Traditional methods for synthesizing (4-bromophenyl)methanamine, a key precursor, rely on well-established organic reactions. These pathways are valued for their reliability and are often the first choice in many synthetic applications.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, providing a direct route from carbonyl compounds to amines. youtube.comlibretexts.org This process typically involves the reaction of an aldehyde or ketone with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comlibretexts.org For the synthesis of 4-(4-bromophenyl)benzylamine, this would involve the reaction of 4-bromobenzaldehyde (B125591) with an appropriate amine in the presence of a reducing agent. chemicalbook.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). youtube.com The latter is particularly useful for one-pot reactions as it is selective for the iminium ion over the starting carbonyl compound. youtube.com The general mechanism proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an iminium ion, which is then reduced. libretexts.org

A specific example of reductive amination involves the use of a cobalt-based catalyst (Co@NC-800) in ethanol (B145695) with ammonium (B1175870) hydroxide (B78521) as the ammonia source. chemicalbook.com This reaction is carried out at elevated temperature and pressure. chemicalbook.com

Amidation Reactions

Amidation reactions, which form an amide bond, are fundamental in organic and medicinal chemistry. nih.gov These reactions can be a key step in multi-step syntheses of amines. An amide can be formed from a carboxylic acid and an amine, which can then be reduced to the corresponding amine. This two-step process provides an alternative to direct reductive amination.

A variety of reagents have been developed to facilitate the direct coupling of carboxylic acids and amines, including boron-based reagents like boric acid and its derivatives. organic-chemistry.orgorgsyn.org These catalysts are effective for a wide range of substrates, including both aliphatic and aromatic carboxylic acids and amines. organic-chemistry.org The reaction of a carboxylic acid with an amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is a widely used method for amide bond formation. bath.ac.uk

Precursor-Based Synthesis (e.g., from 4-bromobenzaldehyde or 4-bromobenzonitrile)

The synthesis of 4-(4-bromophenyl)benzylamine and its analogs often starts from readily available precursors like 4-bromobenzaldehyde and 4-bromobenzonitrile (B114466).

From 4-bromobenzaldehyde: A common two-step method involves the initial conversion of 4-bromobenzaldehyde to its oxime derivative by reacting it with hydroxylamine (B1172632) hydrochloride. google.com This oxime is then hydrogenated to yield 4-bromobenzylamine (B181089). google.com This hydrogenation can be carried out using various catalysts, with non-palladium noble metals or base metals being preferred under substantially anhydrous conditions. google.com For instance, a platinum-on-carbon (Pt/C) catalyst in ethanol containing HCl gas has been successfully used. google.com Another approach involves the direct reductive amination of 4-bromobenzaldehyde. chemicalbook.com

From 4-bromobenzonitrile: The nitrile group of 4-bromobenzonitrile can be reduced to a primary amine. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Catalytic hydrogenation under pressure is another effective method for this transformation. google.com

Table 1: Comparison of Synthetic Methods from Precursors

| Starting Material | Intermediate | Reagents | Key Conditions | Yield |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | 4-Bromobenzaldehyde Oxime | Hydroxylamine hydrochloride, Sodium hydroxide | Water, 70°C | 96% (for oxime) google.com |

| 4-Bromobenzaldehyde Oxime | 4-Bromobenzylamine | 5% Pt/C, HCl | Ethanol, Ambient temperature, 4-6 psig H₂ | >85% google.com |

| 4-Bromobenzaldehyde | Imine | Co@NC-800, NH₄OH, H₂ | Ethanol, 130°C, 1 MPa H₂ | 91% chemicalbook.com |

| 4-Bromobenzonitrile | - | LiAlH₄ | - | High |

Novel and Efficient Synthetic Approaches

In the quest for more efficient and environmentally friendly synthetic methods, researchers have developed novel catalytic systems for the synthesis of benzylamine (B48309) derivatives.

Transition-Metal-Catalyzed Amination (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired aryl amine. wikipedia.org

The development of bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald group, has been crucial to the success of this reaction, enabling the coupling of a wide variety of amines and aryl halides under mild conditions. youtube.com This methodology can be applied to the synthesis of 4-(4-bromophenyl)benzylamine by coupling 4-bromobenzyl bromide with an appropriate amine or by coupling a suitable aryl halide with 4-bromobenzylamine. For instance, palladium-catalyzed amination of aryl halides with aqueous ammonia can be a general method for preparing primary arylamines. organic-chemistry.org

Table 2: Key Features of Buchwald-Hartwig Amination

| Feature | Description |

|---|---|

| Catalyst | Palladium(0) complexes |

| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) youtube.com |

| Reactants | Aryl halides/triflates and primary/secondary amines organic-chemistry.org |

| Base | Typically a non-nucleophilic base like sodium tert-butoxide |

| Advantages | Broad substrate scope, high functional group tolerance, mild reaction conditions wikipedia.org |

Metal-Free Catalytic Oxidative Methods for Benzylamine Derivatives

Driven by the principles of green chemistry, there is a growing interest in developing metal-free catalytic methods. acs.org These approaches avoid the potential for metal contamination in the final products. acs.org

One such strategy is the oxidative coupling of benzylamines to form imines, which can be further processed. Salicylic acid derivatives have been shown to act as effective organocatalysts for the aerobic oxidation of benzylamines to N-benzylidenebenzylamines. acs.orgnih.gov This reaction proceeds efficiently under an oxygen atmosphere. acs.orgnih.gov

Electrochemical methods also offer a metal- and oxidant-free approach to the oxidative coupling of amines. rsc.org These reactions utilize electricity to drive the transformation, offering a sustainable alternative to traditional chemical oxidants. rsc.org For example, para-substituted benzylamines can be converted to their corresponding imines in excellent yields using electrocatalysis. rsc.org Another metal-free approach involves the use of hydrogen peroxide as a clean oxidant in solvents like methanol (B129727) or acetonitrile (B52724) for the selective oxidation of benzylic secondary amines to nitrones. acs.org

Multicomponent Reaction (MCR) Strategies Employing Benzylamine Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient pathway for the synthesis of complex molecules from three or more starting materials in a single step. nih.gov These reactions are characterized by high atom economy, reduced waste, and operational simplicity, making them attractive for the construction of diverse chemical libraries. nih.govrsc.org

While direct MCRs for the one-pot synthesis of 4-(4-bromophenyl)benzylamine are not extensively documented, the benzylamine scaffold is a common motif in various MCRs. For instance, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which involves an aldehyde, an isocyanide, and an aminopyridine, can be adapted to produce a variety of substituted imidazo[1,2-a]pyridines. beilstein-journals.org Although this doesn't directly yield the target compound, it highlights the utility of benzylamine derivatives in constructing complex heterocyclic systems.

A notable example of a multi-component, one-pot reaction involves the reaction of aromatic carbonyl compounds, tosylhydrazide, and arylboronic acids. This method, which combines Barluenga and Suzuki couplings, has been used to synthesize 4-benzyl-1,1'-biphenyls. researchgate.net By starting with 4-bromoacetophenone, this approach could potentially be adapted to generate precursors to 4-(4-bromophenyl)benzylamine.

Further research into novel MCRs could lead to more direct and efficient syntheses of 4-(4-bromophenyl)benzylamine and its analogues. The development of such reactions would be highly valuable for generating structural diversity for various applications.

Chemo-, Regio-, and Stereoselective Synthesis of 4-(4-Bromophenyl)benzylamine Analogues

The synthesis of analogues of 4-(4-bromophenyl)benzylamine often requires precise control over the placement of functional groups (regioselectivity), the selective reaction of one functional group in the presence of others (chemoselectivity), and the spatial arrangement of atoms (stereoselectivity).

Control of Selectivity in Halogenated Benzylamine Synthesis

The presence of a halogen atom, such as bromine, in the benzylamine structure introduces challenges and opportunities for selective synthesis. A key consideration is the prevention of dehalogenation during reductive processes. For instance, in the reductive amination of halogenated substrates, specialized catalyst systems are often required to maintain the halogen's presence in the final product. google.com.pg

The direct arylation of heteroaromatics using bromobenzylacetamide derivatives, catalyzed by palladium complexes, provides a method for creating C-C bonds while preserving the bromo-substituent. thieme-connect.com This approach allows for the synthesis of a variety of heteroarylated benzylamine derivatives. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. thieme-connect.com

Furthermore, methods for the selective conversion of one functional group in a multifunctional substrate are of high interest. google.com.pg For example, processes that can selectively reduce a nitro group to an amine without affecting a bromo substituent on the same aromatic ring are essential for preparing precursors to halogenated benzylamines.

Table 1: Selected Examples of Selective Reactions in Halogenated Benzylamine Synthesis

| Starting Material(s) | Reagents and Conditions | Product | Selectivity | Reference |

| Bromobenzylacetamide derivatives, Heteroaromatics | PdCl(C₃H₅)(dppb), KOAc, DMAC, 150 °C | Heteroarylated benzylacetamides | High yields of arylated products | thieme-connect.com |

| Halogenated substrate with a reducible functional group | Specialized catalyst systems | Halogenated product | Suppression of dehalogenation | google.com.pg |

Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of 4-(4-bromophenyl)benzylamine is crucial for applications where stereochemistry plays a key role, such as in pharmaceuticals. One approach involves the use of chiral starting materials. For example, (S)-4-bromo-N-(1-phenylethyl)benzamide has been synthesized in excellent yield from 4-bromobenzoic acid and (S)-1-phenylethanamine using titanium tetrachloride as a coupling reagent. researchgate.net This chiral amide can then be further modified.

Another strategy involves the enantiomeric resolution of a racemic mixture. A notable example is the expeditious microwave-assisted synthesis of (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS), followed by its separation into enantiomers. nih.gov X-ray crystallography confirmed the absolute stereochemistry of the active enantiomer. nih.gov

The development of stereoselective reactions is also a key area of research. For instance, chiral catalysts can be employed to induce asymmetry in the products. While specific examples for the direct asymmetric synthesis of 4-(4-bromophenyl)benzylamine are not prevalent, the principles of asymmetric synthesis are widely applicable to its analogues. nih.gov

Table 2: Examples of Chiral Synthesis of 4-(4-Bromophenyl)benzylamine Analogues

| Method | Starting Materials | Key Reagents/Steps | Chiral Product | Reference |

| Chiral Starting Material | 4-Bromobenzoic acid, (S)-1-phenylethanamine | Titanium tetrachloride | (S)-4-Bromo-N-(1-phenylethyl)benzamide | researchgate.net |

| Enantiomeric Resolution | Racemic 4BP-TQS | Microwave-assisted synthesis, separation | (+)- and (-)-4BP-TQS | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 4 4 Bromophenyl Benzylamine

Cross-Coupling Reactions Involving the Aryl Halide Moiety

The carbon-bromine bond in 4-(4-bromophenyl)benzylamine is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.gov It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. nih.govnih.gov In the case of 4-(4-bromophenyl)benzylamine, the aryl bromide can be coupled with various aryl or vinyl boronic acids or their corresponding esters.

The general catalytic cycle for the Suzuki-Miyaura reaction is understood to proceed through a sequence of steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and scope. Dialkylbiaryl phosphine (B1218219) ligands, for instance, have been shown to be highly effective in promoting these couplings, even with challenging substrates. nih.gov

Below is a table summarizing representative examples of Suzuki-Miyaura reactions involving aryl bromides, illustrating the versatility of this method.

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | PA-Pd4 | K₂CO₃ | Water | 4-Methoxybiphenyl | 95 |

| 4-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-Methyl-4'-methoxybiphenyl | 92 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 4-Nitrobiphenyl | 98 |

This table presents generalized examples from the literature to illustrate the Suzuki-Miyaura reaction and does not represent specific reactions of 4-(4-bromophenyl)benzylamine.

Other Transition Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the aryl bromide moiety of 4-(4-bromophenyl)benzylamine can participate in a variety of other transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of diverse chemical bonds, further expanding the synthetic utility of this compound.

Carbon-Carbon Coupling: Reactions such as the Heck, Sonogashira, and Stille couplings can be employed to introduce new carbon-based functionalities. For instance, the Heck reaction would allow for the arylation of alkenes, while the Sonogashira coupling would enable the introduction of an alkyne group.

Carbon-Heteroatom Coupling: The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction for forming carbon-nitrogen bonds. rsc.org This would allow for the coupling of the aryl bromide with another amine, leading to the synthesis of complex diarylamine structures. Similarly, related methodologies exist for the formation of carbon-oxygen and carbon-sulfur bonds, providing access to diaryl ethers and thioethers, respectively. researchgate.net The development of transition-metal-catalyzed enantioselective C-N cross-coupling has become an efficient protocol for synthesizing chiral amine scaffolds. rsc.org

Transition-Metal-Free Coupling Reactions

In recent years, there has been growing interest in developing cross-coupling reactions that avoid the use of transition metals, driven by both economic and environmental considerations. acs.org These reactions often proceed through different mechanistic pathways, such as those involving radical intermediates or aryne species. acs.org For example, under certain conditions, aryl halides can react with arenes in the presence of a strong base to form biaryl compounds. acs.org Another approach involves the use of benzylic trimethylammonium salts, which can react with di(hetero)aryl disulfides or diselenides in the presence of a weak base to form thioethers and selenoethers without a transition metal. rsc.org While specific examples for 4-(4-bromophenyl)benzylamine are not detailed in the provided search results, the general principles of these reactions suggest potential applicability.

Reactions of the Primary Amine Functional Group

The primary amine group in 4-(4-bromophenyl)benzylamine is a nucleophilic center and can undergo a wide array of chemical transformations. These reactions are fundamental for introducing new functional groups and for building larger molecular frameworks.

Acylation and Sulfonylation Reactions

Primary amines readily react with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are typically straightforward and high-yielding.

Acylation: The reaction of 4-(4-bromophenyl)benzylamine with acyl chlorides or anhydrides in the presence of a base (to neutralize the HCl or carboxylic acid byproduct) leads to the formation of the corresponding N-benzylamide. This transformation is a key step in the synthesis of many biologically active molecules and functional materials.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction, known as the Hinsberg test for amines, is a reliable method for derivatizing primary amines.

A study on the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives illustrates the acylation of an amino acid, a process analogous to the acylation of a primary amine. researchgate.net

Formation of Imines and Nitriles

The primary amine of 4-(4-bromophenyl)benzylamine can react with aldehydes and ketones to form imines (also known as Schiff bases). libretexts.orgmasterorganicchemistry.comnih.gov This condensation reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the imine product. masterorganicchemistry.com The reaction is sensitive to pH, with optimal rates generally observed in mildly acidic conditions. youtube.com

The mechanism of imine formation involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

| Aldehyde/Ketone | Amine | Product Type |

| Aldehyde | Primary Amine | Imine |

| Ketone | Primary Amine | Imine |

| Aldehyde | Secondary Amine | Enamine |

| Ketone | Secondary Amine | Enamine |

This table provides a general overview of the reaction between carbonyl compounds and amines.

While the direct conversion of the primary amine of 4-(4-bromophenyl)benzylamine to a nitrile is not a standard single-step transformation, it is conceivable through multi-step sequences. One such sequence could involve the formation of an amide followed by a dehydration reaction. Alternatively, rearrangement reactions of nitrile imines derived from hydrazonyl bromides have been shown to be effective in forming amide bonds, which could be a key step in a synthetic route toward nitriles. nih.govacs.org

Alkylation and Arylation Reactions

The amine moiety of 4-(4-bromophenyl)benzylamine serves as a key functional group for introducing alkyl and aryl substituents, thereby enabling the synthesis of a diverse range of derivatives. These reactions typically proceed via nucleophilic substitution at the nitrogen atom.

One of the fundamental alkylation methods is the Friedel-Crafts reaction. ethz.ch This class of reaction allows for the functionalization of aromatic compounds, but its principles can be extended to the N-alkylation of amines. ethz.ch In the context of 4-(4-bromophenyl)benzylamine, N-alkylation can be achieved using various alkyl halides. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary or tertiary amine, depending on the starting material and reaction conditions.

Similarly, N-arylation can be accomplished through methods like the Ullman condensation. This copper-catalyzed reaction facilitates the coupling of an amine with an aryl halide. For instance, the reaction of 4-(4-bromophenyl)benzylamine with 2-iodobenzamide (B1293540) derivatives in the presence of a copper catalyst can lead to N-arylated products, which can then be used in subsequent tandem reactions. researchgate.net

The reactivity in these transformations is governed by several factors, including the nature of the alkylating or arylating agent, the solvent, temperature, and the presence of a base or catalyst. A base is often required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

| Reaction Type | Reagent Example | Catalyst/Conditions | Expected Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-methyl-4-(4-bromophenyl)benzylamine |

| N-Benzylation | Benzyl (B1604629) Bromide (BnBr) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-benzyl-4-(4-bromophenyl)benzylamine |

| N-Arylation | 2-Iodobenzamide | Copper catalyst, Base | N-(2-carbamoylphenyl)-4-(4-bromophenyl)benzylamine |

Oxidative Transformations of the Amine Moiety

The primary amine group of 4-(4-bromophenyl)benzylamine is susceptible to various oxidative transformations, yielding products such as imines and amides. These reactions are crucial for synthesizing valuable chemical intermediates. The oxidation of benzylamines can be achieved using a range of metal-based catalysts or metal-free systems, often employing molecular oxygen as a green oxidant. researchgate.net

A common oxidative transformation is the conversion of the benzylamine (B48309) to the corresponding N-benzylidene-4-(4-bromophenyl)aniline (an imine). This can be accomplished through photocatalytic aerobic oxidation. For example, some studies have shown that quasi-aromatic-polyimide-based porous polymers (QP-HCPs) exhibit high photocatalytic activity for benzylamine oxidation under visible light, converting it to N-benzylidenebenzylamine with near-stoichiometric production of hydrogen peroxide. researchgate.net Such methods could be applied to 4-(4-bromophenyl)benzylamine.

Furthermore, oxidative tandem reactions can be employed to form more complex molecules in one pot. Iron-catalyzed oxidative reactions of benzylamines with arylalkylketones, using molecular oxygen, can produce highly substituted pyridines. researchgate.net Another significant transformation is the formation of an amide bond. This can be achieved through copper-catalyzed tandem reactions involving N-alkylation followed by intramolecular C-H amidation. researchgate.net

| Oxidant/Catalyst System | Product Class | Mechanistic Feature |

| Photocatalyst (e.g., QP-HCPs), O₂ | Imine | Aerobic oxidation |

| Iron catalyst, O₂ | Pyridine (in tandem reaction) | Oxidative tandem reaction with ketones |

| Copper catalyst | Quinazolinone (in tandem reaction) | Tandem Ullman N-alkylation and C-H amidation |

Intramolecular Cyclization and Heterocycle Formation

The bifunctional nature of 4-(4-bromophenyl)benzylamine, possessing both a reactive amine and a bromo-substituted aryl ring, makes it an excellent precursor for the synthesis of complex nitrogen-containing heterocyclic systems through intramolecular cyclization.

Formation of Polycyclic Nitrogen-Containing Systems

The synthesis of polycyclic nitrogen heterocycles from precursors like 4-(4-bromophenyl)benzylamine can be achieved through various strategic cyclization methods. researchgate.net A key strategy involves intramolecular arylation, where the nitrogen atom attacks the carbon atom bearing the bromine in a transition-metal-catalyzed or radical-mediated process.

Free-radical intramolecular cyclization is a powerful technique. nih.gov For instance, derivatives of 4-(4-bromophenyl)benzylamine could be converted into precursors suitable for cyclization using systems like tris(trimethylsilyl)silane (B43935) (TTMSS) and a radical initiator such as azobisisobutyronitrile (AIBN). nih.gov This approach is particularly useful for creating fused polyheteroarenes. The bromine atom on the phenyl ring provides a handle for initiating the radical cyclization, leading to the formation of a new ring fused to the aromatic system.

Another approach involves the in situ generation of reactive intermediates like N-acyliminium ions from derivatives of the parent amine. researchgate.net These electrophilic intermediates can then undergo intramolecular cyclization by attacking an electron-rich aromatic ring, leading to the formation of fused bicyclic amines and other polycyclic systems. researchgate.net

Annulation Strategies

Annulation, the formation of a new ring onto an existing molecule, represents a highly convergent strategy for building complex molecular architectures. mit.edu Derivatives of 4-(4-bromophenyl)benzylamine can be employed in tandem annulation reactions to construct diverse medium-sized heterocycles. researchgate.net

One such strategy involves a tandem ynamide benzannulation/ring-closing metathesis. mit.edu Although this specific strategy starts with anilines, the core concept of using a substituted amine to participate in ring-forming sequences is applicable. The amine moiety of 4-(4-bromophenyl)benzylamine could be first transformed into an ynamide, which then participates in a benzannulation reaction. The resulting product, a highly substituted aniline, could subsequently undergo further cyclization, such as a ring-closing metathesis, to yield complex polycyclic nitrogen heterocycles like dihydroquinolines or hydrobenzoazepines. mit.edu

Palladium-catalyzed intramolecular oxidative aza-Wacker-type reactions also offer a viable annulation pathway. nih.gov In this type of reaction, a derivative of 4-(4-bromophenyl)benzylamine containing an appropriately positioned alkene could undergo intramolecular nucleopalladation, followed by subsequent reaction steps to forge a new C–N bond and construct aza-bicyclic systems. nih.gov

| Annulation Strategy | Key Intermediate/Reaction | Resulting Heterocycle Example |

| Ynamide Benzannulation/RCM | Ynamide, Ring-Closing Metathesis | Dihydroquinolines, Hydrobenzoazepines mit.edu |

| Aza-Wacker Cyclization | Alkene-containing derivative, Nucleopalladation | Aza[3.1.0]bicycles nih.gov |

| [3+3] or [3+4] Annulation | Isatin-derived enals | Spirooxindole derivatives researchgate.net |

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying the transient intermediates are crucial for optimizing reaction conditions and predicting outcomes. youtube.com The reactions of 4-(4-bromophenyl)benzylamine involve a variety of mechanisms and intermediates.

In alkylation and arylation reactions , the mechanism is typically a nucleophilic substitution. For Friedel-Crafts type reactions, the mechanism can involve the formation of a highly reactive carbocation intermediate from the alkyl halide, which then acts as a potent electrophile. youtube.com

Oxidative transformations often proceed through radical pathways or involve metal-oxo species. In photocatalytic oxidations, the reaction may be initiated by the formation of a radical cation of the amine. researchgate.net In metal-catalyzed oxidations, the mechanism can involve the coordination of the amine to the metal center, followed by steps like hydrogen atom abstraction or electron transfer.

For intramolecular cyclizations , the mechanism is highly dependent on the chosen methodology.

Radical Cyclization : This proceeds via a free-radical intermediate. The process is initiated, a radical is formed on the aryl ring (by replacing the bromine), which then attacks another part of the molecule intramolecularly. nih.gov

Palladium-Catalyzed Cyclization : In aza-Wacker-type reactions, the mechanism involves the generation of a key carbon-bonded Pd(II) intermediate after nucleopalladation of an olefin bond. nih.gov

Acid-Catalyzed Cyclization : These reactions can proceed through cationic intermediates. youtube.com For example, the formation and subsequent cyclization of an N-acyliminium ion is a key mechanistic pathway for building polycyclic systems. researchgate.net

Role As a Building Block in Complex Molecular Architectures

Precursor in Heterocyclic Compound Synthesis

The primary amine functionality and the aryl bromide handle on 4-(4-Bromophenyl)benzylamine make it a theoretically versatile starting material for constructing a variety of heterocyclic compounds. Its application can be envisioned in several classical and modern synthetic methodologies to yield derivatives of pyrimidine (B1678525), pyrrolidine (B122466), triazole, and other important heterocyclic systems.

The Biginelli reaction, a one-pot cyclocondensation, is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgorganic-chemistry.org This multicomponent reaction traditionally involves an aldehyde, a β-ketoester, and urea (B33335). wikipedia.org While urea is the classic nitrogen-containing component for the ring, modifications of this reaction can incorporate primary amines. For 4-(4-Bromophenyl)benzylamine to be used as a building block, it would likely first be converted into a corresponding urea or guanidine (B92328) derivative. This derivatized amine could then participate in a Biginelli-like condensation.

Alternatively, other synthetic routes to pyrimidines, such as those starting from 1,3-dicarbonyl compounds and amidines, could potentially utilize 4-(4-Bromophenyl)benzylamine after its conversion to the corresponding amidine. The synthesis of 2,4,6-tris(4-bromophenyl)pyrimidine, for example, has been achieved through the condensation of 1,3-di(4-bromophenyl)propen-3-one with 4-bromobenzamidine, showcasing how brominated precursors are used to build the pyrimidine core. nih.gov Another key intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is synthesized from p-bromophenylacetic acid, not the benzylamine (B48309), highlighting that various starting materials can lead to pyrimidines containing the 4-bromophenyl group. google.com

The synthesis of pyrimidine derivatives is a robust field, with many established protocols. youtube.com The Biginelli reaction, for instance, can be catalyzed by both Brønsted and Lewis acids and has been adapted for various substrates. wikipedia.orgnih.govnih.gov

Table 1: Examples of Reagents in Pyrimidine Synthesis

| Reaction Name | Component 1 | Component 2 | Component 3 | Catalyst Example |

|---|---|---|---|---|

| Biginelli Reaction | Aryl Aldehyde | Ethyl Acetoacetate | Urea/Thiourea | Brønsted or Lewis Acid wikipedia.org |

Pyrrolidines are five-membered nitrogen-containing heterocycles present in a vast number of natural products and pharmaceuticals. nih.gov Their synthesis can be achieved through numerous strategies, including the cycloaddition of azomethine ylides, intramolecular cyclization of amino-olefins, and reductive amination of dicarbonyl compounds.

While direct synthesis of a pyrrolidine ring using 4-(4-Bromophenyl)benzylamine as the sole nitrogen source is not prominently featured in the surveyed literature, related structures are common. For instance, N-substituted pyrrolidines, such as 1-(4-bromophenyl)pyrrolidine, are known compounds. nih.gov The synthesis of pyrrolidine-containing drugs often starts from chiral precursors like proline or 4-hydroxyproline. acs.org General methods for pyrrolidine synthesis include the N-heterocyclization of primary amines with diols, catalyzed by iridium complexes, or copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. nih.gov These methods could potentially be adapted for precursors derived from 4-(4-Bromophenyl)benzylamine.

Triazoles, five-membered rings with three nitrogen atoms, exist as 1,2,3-triazoles and 1,2,4-triazoles, both of which are important pharmacophores. nih.govscispace.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, is a primary method for synthesizing 1,4-disubstituted-1,2,3-triazoles. mdpi.comrsc.org To utilize 4-(4-Bromophenyl)benzylamine in this context, it would first need to be converted to the corresponding azide (B81097), 4-(azidomethyl)-1-bromo-4'-phenylbenzene. This azide could then react with various terminal alkynes to produce a library of 1,2,3-triazole derivatives.

The synthesis of 1,2,4-triazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of hydrazides with various reagents. organic-chemistry.orgnih.gov Therefore, converting 4-(4-Bromophenyl)benzylamine into a suitable hydrazine (B178648) or thiosemicarbazide intermediate would be a necessary first step to access 1,2,4-triazole (B32235) systems through these established routes. For example, syntheses of 1,2,4-triazole-3-thiol derivatives often start from a substituted benzaldehyde (B42025) which is converted to a hydrazone and then cyclized.

Thiosemicarbazides are versatile intermediates in medicinal chemistry, often used to prepare thiosemicarbazones and various heterocyclic systems. wikipedia.orgirjmets.com A primary amine like 4-(4-Bromophenyl)benzylamine can be converted into a substituted thiosemicarbazide. A general synthetic route involves reacting the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with hydrazine to yield the N-substituted thiosemicarbazide.

Once formed, this thiosemicarbazide derivative can be condensed with a wide range of aldehydes and ketones to produce the corresponding thiosemicarbazones. nih.govchemmethod.com For instance, the synthesis of 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide is achieved by condensing 4-(4-bromophenyl)thiosemicarbazide with 5-bromovanillin, illustrating the utility of bromophenyl-containing thiosemicarbazides in generating more complex structures. irjmets.comjocpr.com Similarly, meta-(4-bromobenzyloxy) benzaldehyde thiosemicarbazone has been synthesized from the reaction of meta-(4-bromobenzyloxy) benzaldehyde and thiosemicarbazide. amecj.com

Table 2: Synthesis of Thiosemicarbazone Derivatives

| Precursor 1 | Precursor 2 | Product Type | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)thiosemicarbazide | 5-bromo vanillin | 1-(benzylidene)-4-(phenyl)thiosemicarbazide | jocpr.com |

| 4-phenylthiosemicarbazide | Aromatic Aldehydes | 4-phenyl-3-thiosemicarbazones | nih.gov |

Quinazolines and their oxidized counterparts, quinazolinones, are fused heterocyclic systems with a broad spectrum of biological activities. rsc.org Common synthetic routes to the quinazolin-4(3H)-one core often start from anthranilic acid or its derivatives (e.g., 2-aminobenzamides). organic-chemistry.org In these syntheses, a primary amine can be introduced as a substituent at the N-3 position of the quinazolinone ring.

For example, a 2-halobenzamide can be coupled with a primary amine, followed by cyclization to form the 3-substituted quinazolinone. A copper-catalyzed one-pot, three-component reaction has been developed for synthesizing substituted quinazolin-4(3H)-ones from 2-bromo-N-aryl/alkylbenzamides. researchgate.net In such a reaction, 4-(4-Bromophenyl)benzylamine could act as the amine component to yield a quinazolinone bearing the 4-(4-bromophenyl)benzyl group at the N-3 position. Another approach involves the microwave-assisted reaction of substituted-2-aminobenzonitrile with an α-aminophosphonate to generate (quinazolin-4-ylamino)methyl-phosphonates. nih.gov

Tetrahydropyridines are six-membered nitrogen heterocycles that are core structures in many alkaloids and pharmacologically active compounds. jk-sci.comwikipedia.org The Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction that produces 1,4-dihydropyridines, which can be subsequently reduced to tetrahydropyridines. organic-chemistry.orgwikipedia.org The Hantzsch reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, commonly ammonia (B1221849). chemtube3d.comnih.gov It is plausible that 4-(4-Bromophenyl)benzylamine could serve as the nitrogen source in a modified Hantzsch reaction to produce N-substituted dihydropyridines, which could then be reduced to the corresponding tetrahydropyridine (B1245486) derivatives.

Another significant route to related structures is the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.commdpi.comnih.gov While the classic Pictet-Spengler reaction requires a β-arylethylamine, various modifications exist. However, the direct application to a benzylamine like 4-(4-bromophenyl)benzylamine to form a simple tetrahydropyridine is not typical. Known compounds include 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine, though its synthesis does not typically start from the benzylamine. nih.gov

Application in the Construction of Functionalized Scaffolds

A scaffold in medicinal chemistry refers to the core structure of a molecule. The ability to modify a scaffold in various ways is crucial for exploring the chemical space and optimizing biological activity. (4'-bromo-[1,1'-biphenyl]-4-yl)methanamine serves as an excellent starting scaffold that can be elaborated into more complex structures.

Scaffold hopping is a prominent strategy in drug design that involves modifying the core structure of a known active compound to identify novel chemotypes with similar or improved biological properties. The derivatization of (4'-bromo-[1,1'-biphenyl]-4-yl)methanamine is a hypothetical example of how such a process could be initiated. For instance, the amine functionality could be used to introduce a variety of side chains, while the bromo group could participate in a Suzuki coupling to replace the bromophenyl ring with other aromatic or heterocyclic systems. This would result in a library of compounds with a conserved biphenyl-like spacing but with different core ring systems, effectively "hopping" from one scaffold to another. This strategy is instrumental in navigating intellectual property landscapes and discovering compounds with novel modes of action.

Peptidomimetics are compounds that mimic the structure and function of peptides but possess improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The rigid biphenyl (B1667301) structure of (4'-bromo-[1,1'-biphenyl]-4-yl)methanamine can serve as a scaffold to constrain the conformation of appended amino acid side chains, mimicking the secondary structures of peptides like β-turns or α-helices. The amine group provides an anchor point for peptide chain elongation, while the bromo-substituted ring can be functionalized to mimic the spatial arrangement of other amino acid residues, leading to potent and selective receptor ligands or enzyme inhibitors.

Contribution to Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful approach used to generate libraries of structurally diverse and complex small molecules for high-throughput screening. The goal of DOS is to efficiently explore a wide range of chemical space to identify novel biologically active compounds. The orthogonal reactivity of (4'-bromo-[1,1'-biphenyl]-4-yl)methanamine makes it an ideal building block for DOS strategies.

A synthetic pathway could be designed where the amine and bromo groups are sequentially or simultaneously reacted with a diverse set of reagents. For example, a split-pool synthesis could be employed where a library of amides is first generated from the amine group. Subsequently, each of these amides could be subjected to a variety of palladium-catalyzed cross-coupling reactions at the bromine site. This approach would rapidly generate a large and three-dimensionally diverse library of compounds from a single, versatile starting material, embodying the principles of diversity-oriented synthesis. The resulting library could then be screened to identify novel hits for various biological targets.

Computational Chemistry and Theoretical Investigations of 4 4 Bromophenyl Benzylamine

Reactivity Prediction and Conceptual DFT

Conceptual Density Functional Theory (DFT) is a branch of theoretical chemistry that provides a framework for understanding chemical reactivity. nih.gov By calculating various electronic descriptors, it is possible to predict how a molecule will behave in a chemical reaction.

Global reactivity descriptors offer a holistic view of a molecule's stability and reactivity. researchgate.net These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.comscirp.org

The chemical potential (μ) indicates the tendency of electrons to escape from a system. A more negative chemical potential suggests a better electron-donating capability. Chemical hardness (η) , on the other hand, measures the resistance to a change in electron distribution. A larger hardness value implies greater stability and lower reactivity. mdpi.comvub.be The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. mdpi.com

Table 1: Illustrative Global Reactivity Descriptors for a Related Compound

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Chemical Potential (μ) | -4.5031 | Tendency to lose electrons. mdpi.com |

| Chemical Hardness (η) | Not Specified | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.4134 | Moderate electrophile. mdpi.com |

| Nucleophilicity Index (N) | 0.8681 | Marginal nucleophile. mdpi.com |

Note: These values are for (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one and are presented for illustrative purposes. mdpi.com

To understand site-specific reactivity within a molecule, local reactivity descriptors are employed. The Parr functions, specifically the electrophilic (P⁺k) and nucleophilic (P⁻k) Parr functions, are powerful tools for identifying the most reactive atomic sites for electrophilic and nucleophilic attacks, respectively. nih.govrsc.org These functions are derived from the analysis of the Mulliken Atomic Spin Density (ASD) of the radical cation and anion of the molecule. mdpi.com

A detailed analysis using Parr functions for 4-(4-bromophenyl)benzylamine would pinpoint which atoms are most susceptible to chemical attack. For example, in a related Schiff base, local reactivity descriptors were used to identify specific nitrogen and carbon atoms as the primary sites for electrophilic interactions. researchgate.net For 4-(4-bromophenyl)benzylamine, one might hypothesize that the nitrogen atom of the amine group would be a likely site for electrophilic attack, while certain carbon atoms in the phenyl rings could be susceptible to nucleophilic attack.

Table 2: Hypothetical Local Reactivity Analysis for 4-(4-Bromophenyl)benzylamine using Parr Functions

| Atomic Site | Electrophilic Parr Function (P⁺k) | Nucleophilic Parr Function (P⁻k) | Predicted Reactivity |

|---|---|---|---|

| N (amine) | High | Low | Prone to electrophilic attack |

| C (benzyl) | Low | Moderate | Potential site for nucleophilic attack |

| C (bromo-phenyl) | Moderate | Moderate | Reactivity influenced by bromine |

| Br | Low | High | Potential site for interactions |

Note: This table is illustrative and represents a hypothetical analysis. Specific values would require dedicated DFT calculations.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a deeper understanding of the molecular structure.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in assigning experimental spectra and confirming molecular structures. pdx.eduucl.ac.uk By employing methods like the Gauge-Including Atomic Orbital (GIAO) method within DFT, it is possible to predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy.

While a dedicated computational study providing theoretical NMR data for 4-(4-bromophenyl)benzylamine was not found, experimental data for closely related compounds, such as N-(4-bromobenzyl)aniline, is available and shows characteristic signals for the aromatic and benzylic protons and carbons. rsc.org A theoretical study would provide a valuable comparison to experimental data and help in the precise assignment of each signal.

Table 3: Representative Experimental ¹H and ¹³C NMR Chemical Shifts for a Related Compound

| Nucleus | Chemical Shift (ppm) | Compound |

|---|---|---|

| ¹H (Ar-H) | 7.56-7.53 (d) | N-(4-bromobenzyl)aniline rsc.org |

| ¹H (Ar-H) | 7.29 (m) | N-(4-bromobenzyl)aniline rsc.org |

| ¹H (Ar-H) | 6.85-6.81 (t) | N-(4-bromobenzyl)aniline rsc.org |

| ¹H (Ar-H) | 6.70-6.68 (d) | N-(4-bromobenzyl)aniline rsc.org |

| ¹H (CH₂) | 4.37 (s) | N-(4-bromobenzyl)aniline rsc.org |

| ¹³C (Ar-C) | 147.4 | N-(4-bromobenzyl)aniline rsc.org |

| ¹³C (Ar-C) | 138.1 | N-(4-bromobenzyl)aniline rsc.org |

| ¹³C (Ar-C) | 131.3 | N-(4-bromobenzyl)aniline rsc.org |

| ¹³C (Ar-C) | 128.9 | N-(4-bromobenzyl)aniline rsc.org |

| ¹³C (Ar-C) | 128.6 | N-(4-bromobenzyl)aniline rsc.org |

| ¹³C (Ar-C) | 120.5 | N-(4-bromobenzyl)aniline rsc.org |

| ¹³C (Ar-C) | 117.4 | N-(4-bromobenzyl)aniline rsc.org |

| ¹³C (Ar-C) | 112.5 | N-(4-bromobenzyl)aniline rsc.org |

| ¹³C (CH₂) | 47.2 | N-(4-bromobenzyl)aniline rsc.org |

Note: This data is for a related compound and serves as a reference for the expected chemical shift regions for 4-(4-Bromophenyl)benzylamine.

Theoretical calculations of vibrational frequencies are crucial for the assignment of bands in experimental Infrared (IR) and Raman spectra. These calculations can predict the frequencies and intensities of the vibrational modes of a molecule, which correspond to the stretching, bending, and torsional motions of the atoms.

Studies on similar molecules, such as 4-chloro-2-bromoaniline, have demonstrated the utility of DFT calculations in achieving excellent agreement between theoretical and experimental vibrational spectra. rsc.org A similar computational analysis of 4-(4-bromophenyl)benzylamine would allow for a detailed assignment of its IR and Raman bands, providing insights into the vibrational characteristics of its functional groups, including the C-Br, C-N, and N-H bonds.

Table 4: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Related Aniline Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | Data not available | Data not available |

| C-H stretch (aromatic) | Data not available | Data not available |

| C-N stretch | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available |

Note: A comprehensive table would require a dedicated vibrational analysis of 4-(4-Bromophenyl)benzylamine. The format is presented for illustrative purposes.

Studies on Intermolecular Interactions and Supramolecular Assembly

The way molecules interact with each other in the solid state determines their crystal packing and macroscopic properties. Computational methods are essential for understanding and quantifying these intermolecular interactions, which include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. conicet.gov.ar For 4-(4-bromophenyl)benzylamine, one would expect N-H···N or N-H···Br hydrogen bonds, as well as π-π stacking interactions between the phenyl rings, to play a significant role in its supramolecular assembly. nih.gov Studies on related bromophenyl compounds have highlighted the importance of Br···Br interactions and C-H···Br contacts in directing the crystal packing. researchgate.netias.ac.in

Energy framework calculations can further elucidate the nature and strength of these interactions, providing a quantitative measure of the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy. mdpi.com Such an analysis for 4-(4-bromophenyl)benzylamine would reveal the dominant forces driving its self-assembly into a stable crystalline structure.

Hydrogen Bonding Networks

In the crystal structure of related compounds, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, intermolecular N—H⋯O and C—H⋯O hydrogen bonds create infinite chains. nih.gov Hirshfeld surface analysis of this compound confirms that hydrogen bonding is the dominant feature in its crystal packing, with O⋯H/H⋯O contacts accounting for a significant portion of the total surface. nih.gov Similarly, in N-(4-Bromophenyl)-4-nitrobenzamide, the crystal packing is stabilized by weak N—H⋯O and C—H⋯O intermolecular hydrogen bonds, resulting in a three-dimensional network. researchgate.net For 4-(4-Bromophenyl)benzylamine, it is expected that the N-H protons of the amine group will form hydrogen bonds with nitrogen atoms of neighboring molecules, leading to the formation of chains or more complex motifs. The analysis of calculated crystal structures for similar molecules often reveals layered arrangements held together by in-plane hydrogen bonding. researchgate.net

Halogen Bonding Interactions

The bromine atom in 4-(4-Bromophenyl)benzylamine introduces the possibility of halogen bonding, a directional non-covalent interaction between an electrophilic region (the σ-hole) on the halogen atom and a nucleophilic site. nih.gov While often weaker than strong hydrogen bonds, halogen bonds are significant in crystal engineering for directing molecular assembly.

In the crystal structures of compounds containing bromo-phenyl groups, various types of halogen-related interactions are observed. For instance, in 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, Br⋯H/H⋯Br contacts contribute 12.2% to the Hirshfeld surface, indicating their importance in the crystal packing. nih.gov In more complex systems, such as benzene-1,3,5-triyltris((4-chlorophenyl)methanone), C-Cl···Cl Type I and C-Cl···π Type III halogen interactions have been identified, alongside C-Cl···H hydrogen bonding. mdpi.com

π-π Stacking Interactions

The two phenyl rings in 4-(4-Bromophenyl)benzylamine provide ample opportunity for π-π stacking interactions, which are non-covalent interactions between aromatic rings. These interactions are crucial in stabilizing the crystal structures of many aromatic compounds.

In the crystal packing of related aromatic compounds, molecules often form columns where they are connected by alternating π-π stacking interactions. researchgate.net These can be characterized by the interplanar distance between the stacked rings. For example, some structures exhibit both strong and weak stacking interactions, with interplanar distances around 3.3 Å and 3.4 Å, respectively. researchgate.net These interactions can lead to the formation of dimers or extended one-dimensional chains.

Computational studies on various aromatic systems have demonstrated the importance of dispersion forces in π-π stacking. nih.gov The substitution pattern on the aromatic rings, such as the presence of electron-donating or electron-withdrawing groups, can significantly influence the geometry and energy of these interactions. rsc.org In conformationally flexible molecules, intramolecular π-stacking can also occur. For 4-(4-Bromophenyl)benzylamine, both face-to-face and offset stacking arrangements of the phenyl and bromophenyl rings of adjacent molecules are expected to contribute to the cohesion of the crystal lattice. The analysis of crystal structures of similar molecules frequently reveals that π-π stacking, in conjunction with hydrogen bonding, directs the formation of 2D supramolecular layers. nih.gov

Energy Framework Calculations

Energy framework calculations offer a quantitative insight into the supramolecular architecture by calculating the interaction energies between pairs of molecules within a crystal lattice. These calculations partition the total interaction energy into electrostatic, polarization, dispersion, and repulsion components, providing a detailed understanding of the forces driving crystal packing. rasayanjournal.co.innih.gov

The interaction energies are often visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the interaction strength. rasayanjournal.co.in This allows for a clear depiction of the topology of intermolecular interactions.

In studies of related heterocyclic compounds, energy framework analysis has shown that dispersion forces often play a dominant role in the stabilization of the crystal packing, particularly in systems with significant π-π stacking. nih.govmdpi.com For example, in some quinoline (B57606) derivatives, the largest interaction energies are associated with stacking interactions, with dispersion being the primary contributor. mdpi.com In other cases, such as certain aminopyridine derivatives, electrostatic energy can be the dominant factor. rasayanjournal.co.in

A typical output of such a calculation for a related compound is presented in the table below, showcasing the different energy components for the strongest molecular pair interactions.

| Molecular Pair | E_ele (kJ/mol) | E_pol (kJ/mol) | E_dis (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |

| Pair 1 | -35.2 | -8.5 | -65.8 | 32.1 | -77.4 |

| Pair 2 | -42.1 | -10.2 | -50.3 | 25.5 | -77.1 |

| Pair 3 | -15.6 | -4.1 | -30.7 | 15.3 | -35.1 |

| Note: This table is a representative example based on calculations for similar molecular systems and does not represent actual calculated values for 4-(4-Bromophenyl)benzylamine. The total energy (E_tot) is the sum of the electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep) energies, often with scaling factors applied. mdpi.commdpi.com |

Spectroscopic and Structural Analysis of 4-(4-Bromophenyl)benzylamine Remains Elusive in Public Scientific Databases

The inquiry sought to build a detailed profile of the compound, focusing on its ¹H NMR, ¹³C NMR, and two-dimensional NMR spectroscopic data, as well as its high-resolution mass spectrometry and fragmentation patterns. However, literature and database searches did not yield specific experimental values or detailed analyses for 4-(4-Bromophenyl)benzylamine.

While data exists for structurally related compounds such as 4-bromobenzylamine (B181089) and other biphenyl (B1667301) derivatives, this information is not directly applicable for a scientifically accurate and detailed characterization of the target molecule. The unique electronic and structural effects arising from the combination of the 4-bromophenyl group and the benzylamine (B48309) moiety would result in a distinct spectroscopic fingerprint. Without direct experimental data, any discussion of its NMR and MS characteristics would be purely speculative and would not meet the required standards of a detailed, research-based scientific article.

Therefore, the construction of an article based on the requested outline for 4-(4-Bromophenyl)benzylamine cannot be completed at this time due to the absence of the necessary primary research data in the public domain.

Advanced Spectroscopic and Structural Characterization Methods

Vibrational Spectroscopy

Vibrational spectroscopy is a key tool for identifying functional groups and probing the molecular structure of a compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For 4-(4-Bromophenyl)benzylamine, characteristic IR bands would be expected for the amine (N-H), aromatic (C-H and C=C), and carbon-bromine (C-Br) groups.

Expected IR Vibrational Modes for 4-(4-Bromophenyl)benzylamine:

N-H Stretching: The primary amine group (-NH₂) would typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the CH₂ group's stretching vibrations would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations usually occur in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is anticipated around 1590-1650 cm⁻¹.

C-N Stretching: This vibration for aromatic amines typically appears in the 1250-1360 cm⁻¹ range.

C-Br Stretching: The stretching vibration for the carbon-bromine bond is found at lower frequencies, generally in the 500-600 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For 4-(4-Bromophenyl)benzylamine, the symmetric vibrations of the biphenyl (B1667301) framework and the C-Br bond would be expected to produce strong Raman signals.

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

For 4-(4-Bromophenyl)benzylamine, an SCXRD analysis would reveal:

The precise C-C, C-N, and C-Br bond lengths and the angles between them.

The dihedral angle between the two phenyl rings of the biphenyl moiety, indicating the degree of twist.

The conformation of the benzylamine (B48309) group relative to the biphenyl core.

The arrangement of molecules in the unit cell, defined by its space group and cell parameters.

Studies on structurally similar compounds, such as [(4'-bromo)Phe4,Leu5]enkephalin, demonstrate how the heavy bromine atom can be utilized via the heavy-atom method to solve complex crystal structures. nih.govnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Once the crystal structure is determined by SCXRD, Hirshfeld surface analysis can be employed to investigate and quantify the intermolecular interactions within the crystal. This computational method maps the electron distribution of a molecule in a crystal to visualize and analyze close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the electron density, and various properties can be mapped onto it. A key map is the normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

For 4-(4-Bromophenyl)benzylamine, Hirshfeld analysis would likely identify several key interactions:

N-H···N or N-H···π Hydrogen Bonds: The amine group can act as a hydrogen bond donor.

C-H···π Interactions: Hydrogen atoms on the phenyl rings can interact with the π-systems of adjacent molecules.

Br···H, Br···C, or Br···Br Contacts: The bromine atom can participate in halogen bonding and other van der Waals interactions.

π–π Stacking: Interactions between the aromatic rings of adjacent biphenyl systems.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline (powdered) samples. mdpi.com It is essential for characterizing the bulk material, identifying crystalline phases, and determining the degree of crystallinity. mdpi.com Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern of intensity versus diffraction angle (2θ).

Key applications of PXRD for 4-(4-Bromophenyl)benzylamine include:

Emerging Research Directions in Materials Science

Precursors for Organic Electronic and Photonic Materials

The inherent electronic asymmetry and the presence of a reactive amine group make 4-(4-Bromophenyl)benzylamine an interesting candidate for the synthesis of novel organic electronic and photonic materials. The bromo- and amino- groups provide handles for further chemical modifications, allowing for the fine-tuning of electronic properties.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are crucial for a range of photonic applications, including frequency conversion, optical switching, and data storage. The NLO response of organic molecules is often rooted in their molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This "push-pull" architecture leads to a large molecular hyperpolarizability (β), a key determinant of second-order NLO activity.

While direct studies on the NLO properties of 4-(4-Bromophenyl)benzylamine are not extensively reported, its structure presents a foundational platform for creating potent NLO chromophores. The benzylamine (B48309) group can act as an electron donor, while the bromophenyl group can be further functionalized to incorporate strong electron-accepting moieties. For instance, the bromo-substituent can be replaced by groups like nitro (-NO2) or cyano (-CN) via standard organic reactions, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This would create a classic donor-π-acceptor (D-π-A) system, which is a well-established strategy for designing molecules with high NLO activity.

The third-order NLO properties of materials are also of significant interest. For example, copolymers containing benzylaminofullerene have demonstrated notable optical limiting behavior, a third-order NLO effect. kpi.ua While not a direct derivative, this highlights the potential of incorporating the benzylamine framework into larger systems to achieve desirable NLO properties.

Components in Supramolecular Architectures and Frameworks

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to designing complex and functional materials. 4-(4-Bromophenyl)benzylamine possesses key features that make it an excellent candidate for the construction of supramolecular assemblies.

Self-Assembly Processes

The self-assembly of molecules into well-defined architectures is driven by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. The amine group (-NH2) in 4-(4-Bromophenyl)benzylamine is a potent hydrogen bond donor, capable of forming predictable and robust interactions with hydrogen bond acceptors. This can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Furthermore, the bromine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. The presence of both hydrogen and halogen bonding donor sites within the same molecule opens up possibilities for creating intricate and highly ordered supramolecular structures. The aromatic rings also allow for π-π stacking interactions, further stabilizing the resulting assemblies.

Crystal Engineering and Polymorphism

Crystal engineering is a subfield of supramolecular chemistry that focuses on the design and synthesis of crystalline solids with desired properties. By understanding and controlling the intermolecular interactions, it is possible to direct the packing of molecules in the solid state, leading to specific crystal structures and, consequently, specific physical properties.

The ability of 4-(4-Bromophenyl)benzylamine to engage in multiple types of non-covalent interactions makes it a prime target for crystal engineering studies. Different crystallization conditions (e.g., solvent, temperature, concentration) could favor different intermolecular interaction motifs, potentially leading to the formation of polymorphs—different crystal structures of the same compound. Polymorphism can have a profound impact on a material's properties, including its melting point, solubility, and even its NLO activity.

The synthesis of derivatives, such as (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, showcases how the core structure can be elaborated to create complex molecules whose crystal packing is dictated by a combination of interactions. mdpi.com

Functional Materials with Tunable Properties

By chemically modifying the 4-(4-Bromophenyl)benzylamine scaffold, researchers can create a wide array of functional materials with properties tailored for specific applications. The bromo- and amine- functionalities serve as convenient points for derivatization.

For example, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has been reported, and these compounds have shown promising antimicrobial and antioxidant activities. mdpi.com In this case, the 4-(4-bromophenyl) moiety is part of a larger molecular structure designed for a biological application.

Another study details the synthesis of N-(4-bromophenyl)furan-2-carboxamide, which has demonstrated antibacterial activity against drug-resistant bacteria. nih.gov These examples underscore the utility of the 4-(4-bromophenyl)amine substructure as a key component in the development of new functional organic molecules.

The table below summarizes the properties of some functional materials derived from related bromo-phenyl amine structures.

| Compound | Functional Property | Key Structural Feature | Reference |

| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | Antimicrobial, Antioxidant | 4-[(4-bromophenyl)sulfonyl]phenyl moiety | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide | Antibacterial | N-(4-bromophenyl)amide | nih.gov |

These studies, while not directly on 4-(4-Bromophenyl)benzylamine itself, illustrate the principle of using this type of substituted amine as a foundational element for creating materials with specific, tunable functionalities. The combination of the reactive amine and the modifiable bromophenyl ring provides a rich platform for synthetic chemists to explore.

Q & A

Basic: What are the common synthetic routes for preparing 4-(4-bromophenyl)benzylamine, and how are intermediates characterized?

Answer:

A widely used method involves nucleophilic substitution reactions, such as reacting 4-bromobenzyl chloride with methylamine under controlled conditions . Key intermediates are characterized via elemental analysis, MS, NMR (¹H/¹³C), UV/VIS, and FTIR to confirm structural integrity and purity . For example, in analogous bromophenyl derivatives, NMR spectra reveal distinct shifts for aromatic protons (δ 7.2–7.8 ppm) and methylene groups (δ 4.2–4.5 ppm) adjacent to the amine .

Basic: How do researchers ensure the purity of 4-(4-bromophenyl)benzylamine derivatives during synthesis?

Answer:

Advanced purification techniques include column chromatography (silica gel, gradient elution) and recrystallization using solvents like ethanol or dichloromethane. Continuous flow reactors are employed in some protocols to enhance yield and reduce byproducts . Purity is validated via HPLC (>95%) and melting point analysis (e.g., 141°C degradation observed in a related bromophenyl compound) .

Advanced: What spectroscopic challenges arise when characterizing 4-(4-bromophenyl)benzylamine derivatives, and how are they resolved?

Answer:

The bromine atom’s heavy atom effect can cause signal broadening in NMR , complicating spin-spin splitting analysis. To mitigate this, high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) are used to resolve overlapping peaks . For example, in sulfonamide analogs, aromatic protons split into doublets (J = 8.6 Hz) due to coupling with adjacent substituents . FTIR analysis focuses on the C-Br stretch (550–600 cm⁻¹) and N-H bend (1600–1650 cm⁻¹) for functional group confirmation .

Advanced: How can computational methods (e.g., DFT) aid in understanding the electronic properties of 4-(4-bromophenyl)benzylamine?

Answer:

Density Functional Theory (DFT) calculations predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For instance, DFT studies on triazole-bromobenzenesulfonate analogs revealed a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity . These models correlate with experimental UV/VIS spectra (λmax ≈ 270 nm for π→π* transitions) .

Basic: What are the key physicochemical properties (e.g., logP, solubility) of 4-(4-bromophenyl)benzylamine derivatives?

Answer:

Derivatives often exhibit logP values ~3.7 , indicating moderate lipophilicity, and aqueous solubility <1 mg/mL due to the hydrophobic bromophenyl group . Boiling points range from 280–310°C , with decomposition observed above 140°C in thermogravimetric analysis .

Advanced: How does the crystal packing of 4-(4-bromophenyl)benzylamine derivatives influence their stability?

Answer:

Single-crystal X-ray diffraction reveals π-π stacking (3.5–4.0 Å between aromatic rings) and hydrogen bonding (O–H···N, ~2.8 Å) as key stabilizing interactions. For example, a V-shaped benzylidene derivative crystallizes in a monoclinic system (space group C2/c) with a short b-axis (4.5993 Å), enabling dense molecular packing .

Advanced: How can researchers address contradictory data in biological activity studies of 4-(4-bromophenyl)benzylamine analogs?

Answer:

Discrepancies in IC₅₀ values (e.g., antiproliferative activity) may arise from assay conditions (e.g., cell line variability) or compound stability . Rigorous controls include:

- Dose-response curves across multiple cell lines (e.g., MCF-7 vs. HeLa).

- Metabolic stability assays (e.g., microsomal incubation) to assess degradation .

Basic: What are the primary applications of 4-(4-bromophenyl)benzylamine in materials science?

Answer:

The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling , enabling integration into conjugated polymers. For example, cobalt porphyrins with 4-bromophenyl substituents exhibit tunable optoelectronic properties (λmax ~450 nm) for organic semiconductors .